

A Technical Guide to the In Vitro Enzymatic Synthesis of Festuclavine

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Compound of Interest

Compound Name: *Festuclavine*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies for the in vitro enzymatic synthesis of **Festuclavine**, a key intermediate in the biosynthesis of various ergot alkaloids. This document details the biosynthetic pathway, provides specific experimental protocols for enzyme production and activity assays, and presents quantitative data to facilitate the replication and optimization of this important biochemical process.

Introduction to Festuclavine Biosynthesis

Festuclavine is a tetracyclic ergoline alkaloid that serves as a crucial precursor in the synthesis of more complex ergot alkaloids, some of which have significant pharmaceutical applications. The in vitro reconstitution of its biosynthetic pathway allows for a controlled environment to study the enzymatic mechanisms, produce specific intermediates, and potentially engineer novel alkaloid structures. The synthesis begins with the prenylation of L-tryptophan and proceeds through a series of enzymatic modifications to form the characteristic ergoline ring system.

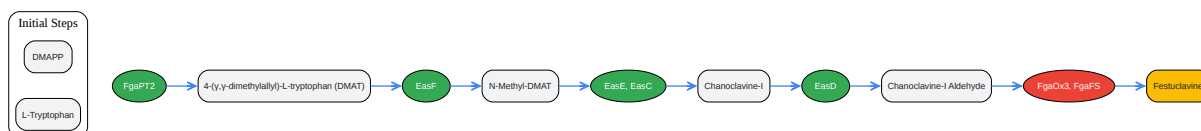
The Enzymatic Pathway to Festuclavine

The in vitro synthesis of **Festuclavine** from the primary precursors L-tryptophan and dimethylallyl pyrophosphate (DMAPP) involves a cascade of enzymatic reactions catalyzed by several key enzymes, primarily sourced from fungi such as *Aspergillus fumigatus*.

Key Enzymes and their Roles

- FgaPT2 (Dimethylallyltryptophan Synthase): This enzyme catalyzes the first committed step in ergot alkaloid biosynthesis: the C4-prenylation of L-tryptophan with DMAPP to produce 4-(γ,γ -dimethylallyl)-L-tryptophan (DMAT).[1]
- EasF (N-methyltransferase): Catalyzes the N-methylation of DMAT.[2]
- EasE and EasC (Oxidase and Catalase): Involved in the subsequent modifications leading to chanoclavine-I.[3]
- EasD (Short-chain Dehydrogenase/Reductase): Oxidizes chanoclavine-I to chanoclavine-I aldehyde.[4]
- FgaOx3 (Old Yellow Enzyme) and FgaFS (**Festoclavine** Synthase): These two enzymes work in concert to convert chanoclavine-I aldehyde to **festoclavine**. FgaOx3 is believed to catalyze an initial reduction, followed by the action of FgaFS to complete the cyclization and formation of **festoclavine**. [5][6] The formation of **festoclavine** is only observed when both enzymes are present.[5][6]

Biosynthetic Pathway Diagram



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Festoclavine Biosynthetic Pathway

Experimental Protocols

This section provides detailed methodologies for the key experiments in the in vitro synthesis of **festuclavine**.

Recombinant Enzyme Expression and Purification

3.1.1. Expression of FgaPT2, FgaFS, and FgaOx3 in E. coli

- **Vector Construction:** The coding sequences for fgaPT2, fgaFS, and fgaOx3 are cloned into a suitable E. coli expression vector, such as pET28a or pQE70, which often include a His6-tag for affinity purification.[5][7]
- **Transformation:** The expression plasmids are transformed into a competent E. coli expression strain, for example, BL21(DE3).[7][8]
- **Culture Growth:**
 - Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic (e.g., 100 µg/mL ampicillin or 50 µg/mL kanamycin) and grow overnight at 37°C with shaking.[9]
 - Use the overnight culture to inoculate a larger volume (e.g., 1 L) of LB medium with the same antibiotic.
 - Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.6.[9]
- **Induction of Protein Expression:**
 - Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1 to 1.0 mM.[9]
 - Continue to incubate the culture at a lower temperature, such as 16-20°C, for 12-18 hours to enhance the yield of soluble protein.[9]
- **Cell Harvesting:** Harvest the cells by centrifugation at 4,500 x g for 12 minutes at 4°C. The cell pellet can be stored at -20°C or used immediately for purification.[10]

3.1.2. Purification of His6-tagged Enzymes

- Cell Lysis:
 - Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 200 mM NaCl, 5% glycerol).[5]
 - Lyse the cells by sonication on ice.[5]
 - Clarify the lysate by centrifugation at 12,000 x g for 30 minutes at 4°C to remove cell debris.[5]
- Affinity Chromatography:
 - Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with the lysis buffer.[7]
 - Wash the column with the lysis buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.
 - Elute the His6-tagged protein with an elution buffer containing a higher concentration of imidazole (e.g., 250-500 mM).[5]
- Buffer Exchange and Storage:
 - Exchange the buffer of the purified protein solution to a storage buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 2 mM DTT) using a desalting column or dialysis.[5]
 - Concentrate the protein to a suitable concentration (e.g., 10 mg/mL).[5]
 - Store the purified enzyme at -80°C.

In Vitro Enzyme Assays

3.2.1. FgaPT2 Activity Assay for DMAT Synthesis

- Reaction Mixture: Prepare a reaction mixture containing:
 - L-tryptophan: 1 mM
 - DMAPP: 1.2 mM

- Purified FgaPT2: 5 μ M
- Buffer: 25 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 50 mM KCl[7]
- Incubation: Incubate the reaction mixture at 35°C for 16 hours.[7]
- Reaction Termination and Analysis: Terminate the reaction by adding an equal volume of methanol. Analyze the formation of DMAT by HPLC.

3.2.2. FgaFS and FgaOx3 Coupled Assay for **Festuclovine** Synthesis

- Reaction Mixture: Prepare a reaction mixture containing:
 - Chanoclavine-I aldehyde: 1 mM
 - Purified FgaOx3: 5 mg
 - Purified FgaFS: 5 mg
 - Cofactors: 5 mM NAD⁺, 5 mM FMN, 5 mM NADH[6]
 - Buffer: Suitable buffer such as Tris-HCl or phosphate buffer at a physiological pH.
- Incubation: Incubate the reaction mixture at 30°C for 16 hours.[6]
- Reaction Termination and Analysis: Terminate the reaction by adding an equal volume of methanol or by extraction with an organic solvent like ethyl acetate. Analyze the formation of **festuclovine** by HPLC or LC-MS.[6]

Analytical Methods for Product Quantification

3.3.1. HPLC Analysis

- Column: A C18 reversed-phase column is commonly used for the separation of ergot alkaloids.
- Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 0.1% formic acid or ammonium carbonate solution) is typically employed.[4] An alkaline mobile phase is often preferred to maintain the stability of the epimers.[2]

- Detection: UV detection at a wavelength of 282 nm is suitable for detecting the indole moiety of the alkaloids.[6]
- Quantification: Quantification can be performed by comparing the peak area of the product with a standard curve of a known concentration of **festuclavine**.

3.3.2. LC-MS/MS Analysis

For more sensitive and specific detection, LC-MS/MS can be utilized.

- Ionization: Electrospray ionization (ESI) in positive ion mode is effective for ergot alkaloids.[4]
- Mass Spectrometry: A triple quadrupole mass spectrometer allows for selective monitoring of parent and fragment ion transitions (Multiple Reaction Monitoring - MRM), enhancing specificity and sensitivity.[4]

Quantitative Data Summary

The following tables summarize key quantitative data for the in vitro enzymatic synthesis of **festuclavine**.

Table 1: Kinetic Parameters of FgaPT2

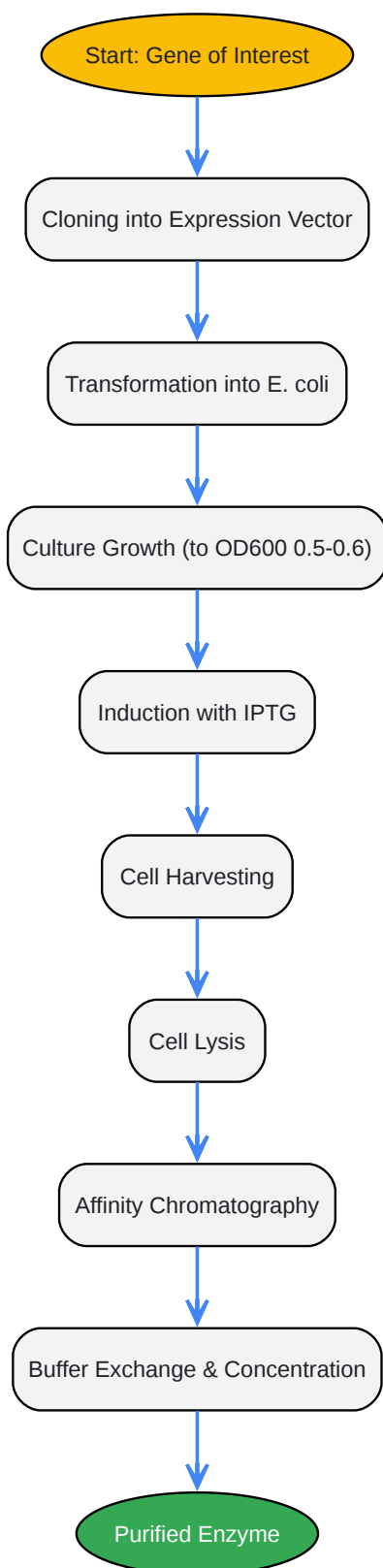
Substrate	Km (μM)	Reference
L-tryptophan	8	[11]
DMAPP	4	[11]

Table 2: Reaction Conditions for In Vitro **Festuclavine** Synthesis

Parameter	Value	Reference
FgaPT2 Assay		
L-tryptophan	1 mM	[7]
DMAPP	1.2 mM	[7]
FgaPT2	5 μ M	[7]
Temperature	35°C	[7]
Incubation Time	16 hours	[7]
FgaFS/FgaOx3 Assay		
Chanoclavine-I aldehyde	1 mM	[6]
FgaOx3	5 mg	[6]
FgaFS	5 mg	[6]
Cofactors	5 mM NAD ⁺ , FMN, NADH	[6]
Temperature	30°C	[6]
Incubation Time	16 hours	[6]

Experimental and Logical Workflows

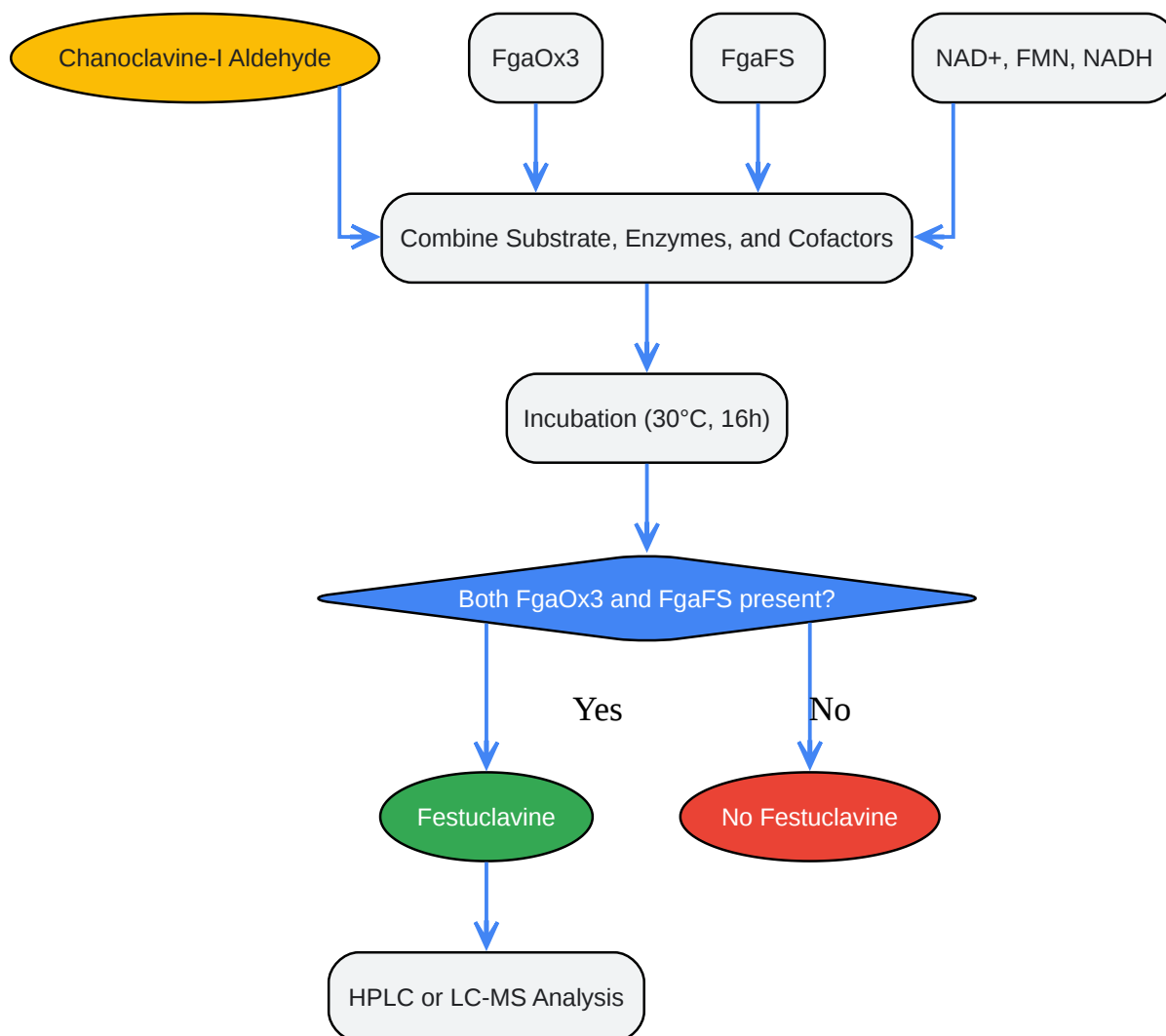
General Workflow for Recombinant Enzyme Production



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Recombinant Enzyme Production Workflow

Logical Flow for Festuclavine Synthesis from Chanoclavine-I Aldehyde



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